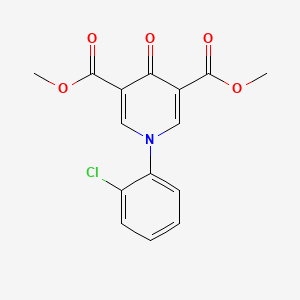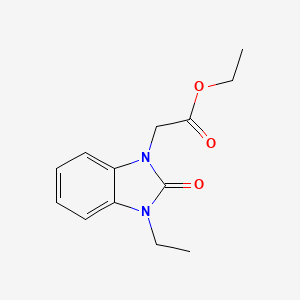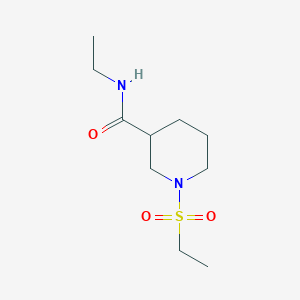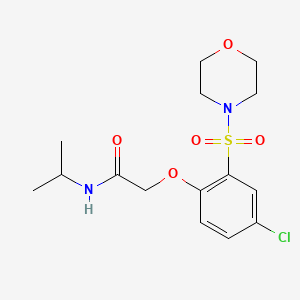![molecular formula C19H20F3N5 B4443886 5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4443886.png)
5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
概要
説明
5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, known for their potential therapeutic applications, particularly in oncology .
作用機序
Target of Action
The primary target of this compound is the GABAB receptor . This receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. The compound serves as a positive allosteric modulator of the GABAB receptor .
Mode of Action
As a positive allosteric modulator, this compound enhances the receptor’s response to its neurotransmitter, GABA . This means that when GABA binds to its receptor, the presence of the compound increases the receptor’s response, leading to an enhanced inhibitory effect on neuronal activity.
Biochemical Pathways
The compound’s action on the GABAB receptor affects the GABAergic pathway . This pathway is involved in a variety of physiological processes, including the regulation of neuronal excitability, muscle tone, and the sleep-wake cycle. By enhancing the inhibitory effect of GABA, the compound can influence these processes.
Pharmacokinetics
The compound’ssolubility in water suggests that it may have good bioavailability.
Result of Action
The compound’s action on the GABAB receptor leads to an enhanced inhibitory effect on neuronal activity . This can result in a variety of effects at the molecular and cellular level, depending on the specific context in which the compound is used. For example, it could potentially be used to reduce overexcitation in certain neurological disorders.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances that also bind to the GABAB receptor could potentially influence the compound’s efficacy.
将来の方向性
生化学分析
Biochemical Properties
The biochemical properties of 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine are largely determined by its interactions with various enzymes, proteins, and other biomolecules . For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation . This interaction suggests that the compound may have significant effects on biochemical reactions involving cell cycle progression .
Cellular Effects
In terms of cellular effects, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, its inhibitory effect on CDK2 suggests that it may bind to this enzyme and prevent it from carrying out its normal function, thereby altering the cell cycle .
Temporal Effects in Laboratory Settings
Its inhibitory effects on cell growth suggest that it may have long-term effects on cellular function
Metabolic Pathways
Given its interaction with CDK2, it may be involved in pathways related to cell cycle regulation
準備方法
The synthesis of 5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common synthetic route includes the reaction of hydrazine hydrate with 2-(arylhydrazono)malononitrile and unsymmetrical β-diketones under solvent-free conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product. Industrial production methods may involve scaling up this process with optimizations for cost-effectiveness and efficiency .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Due to its anticancer properties, it is being explored as a potential therapeutic agent in oncology.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
類似化合物との比較
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 7-(4-Methylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 5-[2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonyl]phenyl-1-methyl-3-(2-methylpropyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
These compounds share structural similarities but may differ in their biological activities and therapeutic potentials. The unique combination of functional groups in 5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine contributes to its distinct pharmacological profile .
特性
IUPAC Name |
5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5/c1-13-12-15(26-10-8-25(2)9-11-26)27-18(23-13)16(14-6-4-3-5-7-14)17(24-27)19(20,21)22/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKZQJLTEVTAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B4443816.png)
![2-(4-methoxyphenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B4443820.png)
![N-1,3-benzodioxol-5-yltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4443822.png)

![N-benzyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B4443833.png)


![N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B4443853.png)

![N-(5-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4443859.png)
![5-[(isopropylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4443896.png)
![2-methyl-6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4443903.png)
![N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}PENTANAMIDE](/img/structure/B4443910.png)
